ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with ethyl 2-bromoacetate, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of microwave irradiation to facilitate the reaction, which is both solvent- and catalyst-free .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities and applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-c]pyrimidine: Exhibits unique properties and applications in drug discovery.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18-9-11(6-7-14(18)17-13)12-5-3-4-8-16-12/h3-10H,2H2,1H3 |
InChI Key |
LTTCCMABTWTJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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